Diisopromine
Description
Historical Context and Therapeutic Significance of Diisopromine
The journey of this compound from its discovery to its application in medicine reflects the broader trends in pharmaceutical development during the mid-20th century, a period marked by the rise of synthetic medicinal chemistry. drugs.com
This compound was discovered in 1955 by scientists at Janssen Pharmaceutica, a Belgian pharmaceutical company founded by Dr. Paul Janssen. wikipedia.orgnih.gov The discovery of this compound occurred during a period of intense research and development in the pharmaceutical industry, which saw the introduction of many new synthetic drugs. drugs.com Following its initial synthesis, the early research trajectory of this compound would have involved a series of preclinical and clinical investigations to characterize its pharmacological properties and therapeutic potential.
The compound is chemically known as N,N-Diisopropyl-3,3-diphenylpropan-1-amine and is typically used as a hydrochloride salt to improve its solubility in water. evitachem.comnih.gov The synthesis of this compound hydrochloride involves the reaction of 3,3-diphenylpropylamine (B135516) with diisopropylamine, a process that is carefully controlled in industrial production to ensure purity and yield. evitachem.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N,N-Diisopropyl-3,3-diphenylpropan-1-amine |
| Molecular Formula | C21H29N |
| Molar Mass | 295.47 g/mol |
| Form | Typically a white crystalline powder as hydrochloride salt |
| Solubility | The hydrochloride salt is soluble in water. |
This table is generated based on data from multiple sources.
This compound is classified as a synthetic spasmolytic agent. wikipedia.org Spasmolytics are a class of drugs that relieve spasms of smooth muscle. helicojournal.org The primary mechanism of action of many spasmolytics involves either blocking neurotransmission at the neuromuscular junction or directly acting on the smooth muscle cells to induce relaxation. helicojournal.orgnih.gov
The spasmolytic effect of this compound is particularly targeted towards the smooth muscle of the gastrointestinal tract and the biliary system. wikipedia.orgncats.io It has been described as neutralizing spastic conditions of the biliary tract and the sphincter of Oddi. wikipedia.org The sphincter of Oddi is a muscular valve that controls the flow of bile and pancreatic juice into the duodenum. nih.gov Spasms of this sphincter can lead to pain and other complications. nih.gov Some research suggests that the action of spasmolytic drugs in the biliary system may also involve an inhibition of intestinal motility, which in turn affects the enterohepatic circulation of bile salts and can lead to a decrease in bile flow and intraluminal pressure.
From a historical perspective, this compound was used in the treatment of various functional gastrointestinal and biliary disorders. It was marketed under brand names such as Agofell and Megabyl. wikipedia.orgncats.io The therapeutic indications for this compound included conditions characterized by smooth muscle spasms, such as:
Biliary stasis and insufficiency: Conditions where the flow of bile is slowed or insufficient. ncats.io
Hypotonia of the gallbladder: A condition of reduced muscle tone in the gallbladder. ncats.io
Spasm of the biliary duct and sphincter of Oddi: Muscular spasms in the bile ducts and the sphincter of Oddi. ncats.io
Cholecystitis: Inflammation of the gallbladder. ncats.io
Cholelithiasis: The presence of gallstones. ncats.io
Post-cholecystectomy syndrome: A group of symptoms that can occur after the surgical removal of the gallbladder. ncats.iomedscape.com
The use of this compound in these contexts was aimed at alleviating pain and discomfort associated with smooth muscle spasms. It was often administered as a syrup. wikipedia.orgncats.io
Current Research Landscape and Unmet Needs Pertaining to this compound
The current research landscape for this compound is relatively quiet compared to the mid-20th century. However, a significant recent development has brought the compound back into the academic spotlight. A study, with findings anticipated for publication in 2025, has identified this compound as a non-labelled substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. ncats.io
CYP3A4 is a crucial enzyme in the human body, responsible for the metabolism of a large percentage of clinically used drugs. nih.govnih.gov The fact that this compound is metabolized by CYP3A4 has important implications. The 2025 study highlights that the biotransformation of this compound results in the formation of acetone (B3395972), a volatile organic compound that can be detected in exhaled breath. ncats.io This finding suggests a potential new application for this compound in the development of non-invasive breath tests to assess CYP3A4 activity in patients. ncats.io Such tests could help in personalizing drug therapies and avoiding adverse drug reactions. ncats.ionih.gov
This new avenue of research addresses an unmet need for better tools to predict individual drug responses. The study also notes that this compound's structure, which lacks a stereocenter, enhances its biotransformation efficiency compared to similar compounds. ncats.io
Historically, an unmet need related to older spasmolytics, including potentially this compound, was the lack of high specificity, which could lead to side effects. drugs.comhelicojournal.org The development of more targeted therapies has since addressed some of these limitations.
Scope and Objectives of Advanced Academic Inquiry into this compound
The primary scope of advanced academic inquiry into this compound is currently centered on its properties as a CYP3A4 substrate and its potential application in diagnostic breath tests. The objectives of this research include:
Further elucidation of its metabolic pathways: A deeper understanding of how this compound is metabolized by CYP3A4 and other enzymes is crucial for its potential diagnostic use.
Development and validation of a this compound-based breath test: This would involve clinical trials to establish the reliability and accuracy of such a test in predicting CYP3A4 activity.
Exploration of structure-activity relationships: Investigating how the chemical structure of this compound and its analogues influences their interaction with CYP enzymes could lead to the design of even better diagnostic probes.
The long-term goal of this line of inquiry is to translate the findings into a clinically useful tool for personalized medicine. This research on a compound discovered decades ago underscores the potential for reinvestigating older drugs with modern scientific techniques to uncover new and valuable applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-diphenyl-N,N-di(propan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N/c1-17(2)22(18(3)4)16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18,21H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJKOPHEJOMRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208343 | |
| Record name | Diisopromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5966-41-6 | |
| Record name | Diisopromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5966-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopromine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13476 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Diisopromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopromine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIISOPROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2825S6AW9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanistic Investigations of Diisopromine S Biological Activity
Elucidation of Pharmacological Targets and Molecular Interactions of Diisopromine
The pharmacological effects of this compound are believed to stem from its interactions with several key molecular targets involved in smooth muscle function. These interactions lead to a reduction in muscle contraction and the relaxation of spasms. evitachem.com
This compound directly inhibits the contraction of smooth muscle, which is its primary role as a spasmolytic agent. evitachem.compharmaoffer.com This inhibition is crucial for its therapeutic effect in conditions characterized by smooth muscle spasms. The process of smooth muscle contraction is dependent on the influx of calcium ions. nih.gov Depolarization, hormones, or neurotransmitters trigger the opening of L-type calcium channels, leading to an increase in intracellular calcium. nih.gov This is followed by calcium-induced calcium release from the sarcoplasmic reticulum. nih.gov The subsequent binding of calcium to calmodulin activates myosin light chain kinase, which then phosphorylates the myosin light chain, increasing myosin ATPase activity and leading to muscle contraction. nih.gov this compound's interference with this pathway contributes to its spasmolytic effects.
A likely mechanism of action for this compound involves its influence on calcium ion flux within smooth muscle cells. evitachem.com By acting as a calcium antagonist at the cellular membrane, this compound can inhibit the transmembrane influx of Ca2+ that occurs after depolarization of smooth muscle cells. nih.gov This action helps to reduce the intracellular calcium concentration, a key step in preventing smooth muscle contraction. nih.gov Some compounds with similar applications, like nimodipine, have been shown to inhibit not only L-type calcium channels but also Ca2+-activated Cl- channels (CaCCs), which also play a role in regulating vascular contractility. nih.gov
While direct evidence for this compound is limited, related spasmolytic drugs like drotaverine and moxaverine (B78684) are known phosphodiesterase (PDE) inhibitors. drugbank.comncats.ionaver.com PDEs are enzymes that hydrolyze cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). rsc.org Inhibition of PDE leads to an increase in the intracellular levels of these cyclic nucleotides. In smooth muscle cells, elevated cGMP activates protein kinase G, which in turn activates myosin light chain phosphatase (MLCP). nih.gov MLCP dephosphorylates the myosin light chains, leading to smooth muscle relaxation. nih.gov Given the functional similarities, it is plausible that this compound may also exert part of its spasmolytic effect through the inhibition of phosphodiesterase activity.
Cellular and Subcellular Mechanisms Orchestrated by this compound
The precise cellular and subcellular mechanisms of this compound are still under investigation. However, based on its known pharmacological targets, a general understanding of its actions can be inferred.
Detailed receptor binding kinetics and equilibrium studies for this compound are not extensively available in the public domain. Such studies are crucial to fully understand the affinity and selectivity of this compound for its various potential receptors, including muscarinic receptors and calcium channels. These studies would involve measuring the rates of association and dissociation of this compound with its target receptors to determine its binding affinity (Kd). Competitive binding assays could also be employed to understand its interaction with other ligands and to characterize its antagonist properties. The lack of this specific data highlights an area for future research to fully elucidate the pharmacodynamics of this compound. evitachem.com
Impact on Intracellular Signaling Cascades and Ion Channels
While detailed molecular studies focusing exclusively on this compound are not extensively documented in publicly available research, its mechanism of action can be inferred from its classification as a synthetic spasmolytic and its structural features as a diphenylpropylamine derivative. noahcompendium.co.ukjove.com The primary therapeutic effect of this compound, the relaxation of smooth muscle, is believed to be achieved through interference with key signaling pathways and ion channels that govern muscle contraction. The principal mechanisms likely involve the antagonism of muscarinic receptors and the modulation of calcium ion channels.
Antagonism of Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)
A primary proposed mechanism for this compound is the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent on smooth muscle cells and glandular tissue. nih.govmdpi.com In the gastrointestinal tract, the neurotransmitter acetylcholine binds to M3 receptors, initiating a signaling cascade that leads to muscle contraction. mdpi.com
This cascade typically involves the following steps:
G-Protein Coupling: Upon acetylcholine binding, the M3 receptor activates a heterotrimeric G-protein, specifically Gq/11. mdpi.com
Second Messenger Production: The activated G-protein stimulates the enzyme phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytosol.
Muscle Contraction: The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK), which phosphorylates myosin, causing smooth muscle contraction.
By acting as an antagonist, this compound likely binds to the M3 receptor without activating it, thereby blocking acetylcholine and preventing the initiation of this entire signaling cascade. This inhibition leads to a reduction in gastrointestinal motility and alleviates muscle spasms. patsnap.com This mechanism is common to many antispasmodic drugs, including other quaternary ammonium (B1175870) compounds. patsnap.commedchemexpress.com
Modulation of Calcium Ion Channels
A second, potentially complementary, mechanism of action is the direct blockade of calcium channels on the plasma membrane of smooth muscle cells. ncats.io Smooth muscle contraction is highly dependent on the influx of extracellular calcium through voltage-gated L-type calcium channels. nih.govcvpharmacology.com Several quaternary ammonium antispasmodics, such as otilonium (B12848) and pinaverium (B1222119), are known to exert their effects by blocking these channels. researchgate.netnih.gov
By physically obstructing L-type calcium channels, this compound would inhibit the influx of Ca2+ that occurs in response to membrane depolarization. nih.gov This action directly reduces the amount of available intracellular calcium required for the contractile machinery, resulting in muscle relaxation independently of muscarinic receptor antagonism. cvpharmacology.com Some spasmolytics exhibit a dual mechanism, targeting both muscarinic receptors and calcium channels, which can result in a more potent clinical effect. researchgate.netdovepress.com Studies on the related compound otilonium bromide have demonstrated its ability to inhibit M3 receptor-coupled calcium signals, highlighting the interplay between these two pathways. nih.gov
| Signaling Pathway/Ion Channel | Proposed Effect of this compound | Resulting Cellular Action |
|---|---|---|
| Muscarinic M3 Receptor Signaling | Competitive Antagonism | Inhibition of acetylcholine-induced Gq/PLC activation and subsequent intracellular Ca2+ release. mdpi.compatsnap.com |
| Voltage-Gated L-Type Calcium Channels | Direct Blockade | Inhibition of extracellular Ca2+ influx into smooth muscle cells. nih.govcvpharmacology.com |
Comparative Pharmacodynamic Profiling of this compound with Structurally Related Compounds
Direct pharmacodynamic comparisons between this compound and other antispasmodic agents are scarce in the scientific literature. However, a comparative analysis can be constructed by examining the profiles of structurally related compounds, particularly other diphenylpropylamine derivatives and quaternary ammonium spasmolytics used for similar indications like irritable bowel syndrome (IBS). noahcompendium.co.uknih.gov These compounds often share a common therapeutic goal—the relief of smooth muscle spasms—but may achieve it through varied or multiple mechanisms of action. researchgate.net
This compound belongs to the diphenylpropylamine class of compounds. noahcompendium.co.uk Other drugs in this class or with similar functional roles as quaternary ammonium spasmolytics include Otilonium Bromide, Pinaverium Bromide, Dicyclomine, and Fenpiprane. While all function as spasmolytics, their receptor affinities and effects on ion channels can differ, leading to variations in their clinical profiles.
Otilonium Bromide: This quaternary ammonium compound exhibits a complex mechanism of action. It acts as both a blocker of L-type calcium channels and an antagonist at muscarinic receptors. nih.govresearchgate.net Furthermore, it has been shown to bind to tachykinin NK2 receptors, which may contribute to a reduction in sensory nerve activation and visceral pain. researchgate.netnih.gov
Pinaverium Bromide: Like otilonium, pinaverium is a quaternary ammonium spasmolytic that acts primarily as a specific L-type calcium channel blocker in the smooth muscle of the gastrointestinal tract. researchgate.netnih.gov Its antimuscarinic activity is considered less prominent than its calcium channel blocking effects.
Dicyclomine: Dicyclomine is an antimuscarinic agent that relieves smooth muscle spasm by blocking acetylcholine receptors. mdpi.comnih.gov It also appears to have some direct smooth muscle relaxant effects unrelated to its anticholinergic action.
Fenpiprane: Fenpiprane is also a diphenylpropylamine derivative, structurally similar to this compound. theswissbay.ch It is recognized as an antispasmodic, and its mechanism is thought to involve calcium channel antagonism. alraziuni.edu.ye However, detailed pharmacodynamic data are not widely available. drugbank.com
The table below summarizes the primary pharmacodynamic mechanisms of these related compounds, providing a framework for understanding this compound's potential profile. The combination of antimuscarinic and calcium channel-blocking properties seen in compounds like otilonium bromide often leads to potent spasmolysis. dovepress.com Given that this compound is suggested to act via these two pathways, its profile may be most similar to such dual-action agents.
Structure Activity Relationship Sar and Rational Drug Design for Diisopromine Derivatives
Computational Chemistry and Molecular Modeling in Diisopromine SAR Studies
Computational chemistry provides powerful tools for investigating molecular interactions at an atomic level, offering insights that are often unattainable through experimental methods alone. soci.org For a molecule like this compound, these techniques can elucidate the structural features essential for its spasmolytic activity and guide the design of new derivatives.
The rational design of this compound analogues can proceed via two primary computational pathways: ligand-based and structure-based design.
Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on analyzing the structures of known active molecules, like this compound and other related spasmolytics, to identify common chemical features responsible for their activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling correlate variations in the chemical structure of a series of compounds with changes in their biological activity. For this compound, a QSAR model could be built by synthesizing a library of derivatives with modifications on the phenyl rings or the diisopropylamino group and correlating these changes with their spasmolytic potency.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein (e.g., a specific receptor or ion channel) is known, SBDD becomes a powerful tool. nih.gov This method involves docking the this compound molecule into the binding site of its target protein in silico to predict its binding conformation and affinity. nih.gov If the precise biological target of this compound has not been elucidated with a solved crystal structure, homology modeling could be employed to build a predictive 3D model based on the structure of a similar, known protein. This model would then be used to guide the design of new analogues that fit more perfectly into the binding site, enhancing potency and selectivity.
Advanced computational methods can further refine the drug design process for this compound derivatives.
Virtual Screening (VS): This technique involves computationally screening vast libraries of chemical compounds to identify those that are likely to bind to this compound's biological target. nih.govnih.gov Using either a ligand-based pharmacophore model derived from this compound's structure or a structure-based model of its receptor, millions of compounds can be rapidly assessed, prioritizing a smaller, more manageable number for experimental testing. nih.gov
Dynamic Molecular Simulations (MD): MD simulations provide a detailed view of the dynamic behavior of the this compound-receptor complex over time. mdpi.com These simulations can confirm the stability of the binding pose predicted by molecular docking, reveal key atomic interactions (like hydrogen bonds or hydrophobic contacts), and illustrate how the protein's conformation might change upon binding. nih.govyoutube.commdpi.com This information is invaluable for understanding the mechanism of action and for designing analogues with improved binding kinetics.
Predictive Modeling: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential this compound analogues. frontiersin.orgnih.gov By flagging compounds with predicted poor pharmacokinetics or potential toxicity early in the design phase, these models help to reduce the likelihood of late-stage failures in drug development. frontiersin.orgnih.gov
Pharmacophore Identification and Optimization for this compound's Therapeutic Effects
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. nih.govnih.gov For this compound, a ligand-based pharmacophore model can be generated by identifying the key structural motifs common among it and other active spasmolytic compounds.
Based on the structure of this compound (N,N-Diisopropyl-3,3-diphenylpropan-1-amine), a hypothetical pharmacophore would likely consist of:
Two hydrophobic or aromatic features, corresponding to the two phenyl rings.
One positive ionizable feature, representing the tertiary amine which would be protonated at physiological pH.
Defined spatial relationships (distances and angles) between these features.
Once a pharmacophore model is established, it can be optimized and used as a 3D query to search chemical databases for structurally diverse molecules that match the model, potentially leading to the discovery of novel scaffolds with the desired therapeutic effects. mdpi.com
| Feature Type | Structural Origin in this compound | Assumed Interaction with Target |
|---|---|---|
| Hydrophobic/Aromatic (HY/AR) 1 | Phenyl Ring 1 | Hydrophobic interaction (e.g., with nonpolar amino acid residues) |
| Hydrophobic/Aromatic (HY/AR) 2 | Phenyl Ring 2 | Hydrophobic interaction (e.g., with nonpolar amino acid residues) |
| Positive Ionizable (PI) | Diisopropylamino Group (Nitrogen) | Ionic bond or hydrogen bond with an acidic residue (e.g., Asp, Glu) |
Design of this compound Analogues with Enhanced Potency, Selectivity, and Reduced Off-Target Effects
The primary goal in designing this compound analogues is to enhance its therapeutic properties. Rational design strategies focus on modifying the core structure to improve binding affinity for its intended target while minimizing interactions with other proteins that could cause side effects.
Enhancing Potency: Potency can be increased by modifying the structure to create more favorable interactions with the target binding site. For example, guided by docking simulations, substituents could be added to the phenyl rings to form additional hydrogen bonds or van der Waals interactions with receptor residues.
Improving Selectivity: Many drugs interact with multiple targets. To improve selectivity, analogues can be designed to exploit differences between the desired target and off-targets. For instance, if an off-target has a smaller binding pocket, introducing a bulky substituent onto the this compound scaffold could sterically hinder binding to that off-target without affecting its interaction with the primary, more accommodating target.
Influence of Structural Modifications on Biological Activity and Pharmacological Profile
Every modification to the this compound structure can influence its biological activity. SAR studies systematically explore these modifications.
Phenyl Ring Substitution: Adding electron-withdrawing (e.g., -Cl, -CF3) or electron-donating (e.g., -CH3, -OCH3) groups to the phenyl rings can alter the molecule's electronic distribution, potentially affecting pi-pi stacking interactions or cation-pi interactions with the target.
Alkyl Amino Group Modification: The N,N-diisopropyl group is crucial for the molecule's basicity and steric profile. Replacing the isopropyl groups with smaller (e.g., diethyl) or larger (e.g., dibutyl) alkyl groups, or incorporating them into a cyclic structure (e.g., piperidine), would significantly impact both steric hindrance and lipophilicity, thereby affecting potency, selectivity, and metabolic stability. A patent for related 3,3-diphenylpropylamine (B135516) derivatives suggests that such modifications are key to altering the pharmacological profile, including anticholinergic activity. google.com
| Analogue Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Addition of 4-chloro group to one phenyl ring | Alters electronics and hydrophobicity | May increase binding affinity through new interactions or altered lipophilicity |
| Replacement of diisopropyl with diethyl groups | Reduces steric bulk around the nitrogen | Could alter selectivity profile; may increase or decrease potency depending on target pocket size |
| Replacement of one phenyl with a pyridine ring | Introduces a hydrogen bond acceptor and alters electronics | Could enhance potency and selectivity if the nitrogen can form a key hydrogen bond in the target site |
| Hydroxylation of phenyl rings (e.g., 2-hydroxy) | Adds hydrogen bond donor/acceptor capability | Potential for new, strong interactions with the target; may also alter metabolism and permeability |
Strategies for Improving Bioavailability and Permeability through Molecular Structure Optimization
Good oral bioavailability is essential for a drug's effectiveness and is dependent on factors like aqueous solubility and membrane permeability. upm-inc.comnih.govnih.govijnrph.com While this compound's properties as a lipophilic amine are likely favorable for absorption, its bioavailability could still be optimized. Computational models can predict how structural changes will affect key physicochemical properties.
Modulating Lipophilicity (logP): The balance between solubility and permeability is critical. The lipophilicity of this compound analogues can be fine-tuned by adding polar or nonpolar functional groups. QSAR models can be developed to correlate calculated logP with experimentally determined permeability (e.g., from Caco-2 cell assays) to find the optimal range.
Polar Surface Area (PSA): PSA is a descriptor used to predict drug transport properties. Generally, lower PSA is associated with better membrane permeability. Structural modifications that mask polar groups or replace them with nonpolar ones can reduce PSA. For instance, converting a hydroxyl group on a phenyl ring to a methoxy group would decrease PSA and increase lipophilicity.
Prodrug Strategies: If an analogue with high potency has poor permeability, a prodrug approach could be employed. This involves attaching a temporary, lipophilic moiety to the molecule to enhance its passage across the intestinal wall. Once in circulation, metabolic enzymes would cleave the moiety to release the active drug.
Preclinical Toxicology and Safety Assessment of Diisopromine
Principles and Methodologies in Preclinical Toxicology Programs
Preclinical toxicology programs are designed to provide a comprehensive safety evaluation of a test substance. pharmaffiliates.comresearchgate.net These programs are not a rigid set of tests but a flexible, science-driven process that considers the chemical properties of the drug, its intended therapeutic class, the target patient population, and the planned duration of clinical use. europa.eu The overarching goal is to characterize the toxic effects of a new drug candidate concerning target organs, dose dependency, the relationship to exposure, and the potential for reversibility. cir-safety.org This is achieved through a combination of in vitro and in vivo studies that investigate various aspects of toxicity.
The safety evaluation of new drugs is governed by a harmonized set of guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). creative-biolabs.com These guidelines are adopted by regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure that preclinical safety data is of high quality and consistency, facilitating mutual acceptance across regions. oup.com
Key ICH safety guidelines relevant to the preclinical evaluation of a small molecule like Diisopromine include:
ICH M3(R2): Provides guidance on the non-clinical safety studies needed to support human clinical trials, outlining the type and duration of toxicity studies required relative to the phase and duration of the proposed clinical investigation. europa.eu
ICH S6(R1): Although primarily focused on biotechnology-derived products, its principles on selecting relevant species and designing studies are broadly influential. slideshare.netnih.gov
ICH S7A/B: Cover safety pharmacology studies to assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems). creative-biolabs.com
ICH S2(R1): Details the strategy for genotoxicity testing to identify compounds that may damage genetic material.
ICH S1 series: Provides guidance on the need for and design of carcinogenicity studies. creative-biolabs.com
Adherence to these guidelines is essential for constructing a data package that will be considered acceptable for review by regulatory bodies when seeking approval for first-in-human trials. europa.eu
The selection of appropriate animal species for toxicology studies is a critical decision in preclinical development. europa.eunih.gov Regulatory guidelines generally require testing in two mammalian species, typically one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or minipig). europa.euikev.org The choice of species must be scientifically justified. nih.gov
For a small molecule synthetic drug like this compound, the primary factors for species selection include:
Pharmacokinetics and Metabolism: The chosen species should, as closely as possible, mimic the human absorption, distribution, metabolism, and excretion (ADME) profile of the drug. This ensures that the animal model is exposed to a similar profile of the parent drug and its metabolites as would be expected in humans.
Pharmacodynamic Relevance: While more critical for biologics, understanding how the drug interacts with its target in different species can be important.
Practical and Historical Data: The availability of extensive historical control data for certain species and strains (e.g., Sprague-Dawley rats, Beagle dogs) provides a robust baseline against which to compare toxicological findings. nih.gov
The justification for the selected species is a key component of the regulatory submission, demonstrating that the chosen models are relevant for predicting potential human toxicity.
Good Laboratory Practice (GLP) refers to a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. ikev.org Preclinical safety studies intended to support regulatory applications must be conducted in compliance with GLP regulations (e.g., 21 CFR Part 58 in the United States). ikev.org
GLP standards govern:
Organization and Personnel: Defining roles, responsibilities, and training requirements.
Facilities and Equipment: Ensuring appropriate facilities and calibrated, well-maintained equipment.
Standard Operating Procedures (SOPs): Requiring detailed written procedures for all routine study methods.
Study Conduct: Mandating a formal study plan (protocol) and meticulous documentation of all procedures and data.
Reporting and Archiving: Specifying the format of the final report and the requirements for secure retention of all study records and specimens.
Compliance with GLP provides regulatory authorities with the assurance that the data submitted is accurate, traceable, and has been generated under reliable and controlled conditions. ikev.org
Pharmacokinetic and Toxicokinetic Studies in Preclinical Models
Pharmacokinetic (PK) and toxicokinetic (TK) studies are fundamental components of preclinical safety evaluations, designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. lovelacebiomedical.orgijnrd.orgnih.gov For a compound such as this compound, these studies relate systemic exposure in animal models to the toxicological findings, which is crucial for assessing clinical safety and designing first-in-human trials. ijnrd.orgslideshare.netnih.gov Toxicokinetics applies the principles of pharmacokinetics to the high-dose levels used in toxicology studies to understand the relationship between dose, exposure, and any observed toxicity. slideshare.netnih.gov
The initial phase of pharmacokinetic assessment involves understanding how this compound is absorbed into the systemic circulation and subsequently distributed throughout the body's tissues and organs. lovelacebiomedical.orgpressbooks.pub Key factors influencing absorption, particularly for orally administered drugs, are its aqueous solubility and its ability to permeate gastrointestinal membranes. wuxiapptec.commerckmanuals.com
Preclinical studies in various animal species (e.g., rodents and non-rodents) would be conducted to determine critical parameters. nih.gov Oral bioavailability, which measures the fraction of an administered dose that reaches systemic circulation, is a key metric. nih.gov The apparent volume of distribution (Vd) is another essential parameter, indicating the extent to which a drug distributes into body tissues versus remaining in the plasma; a large Vd suggests extensive tissue distribution. pressbooks.pub Plasma protein binding is also assessed, as only the unbound fraction of a drug is typically pharmacologically active and available for metabolism and excretion. nih.gov
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Preclinical Species This table presents hypothetical data for illustrative purposes to show typical parameters measured in preclinical pharmacokinetic studies.
| Parameter | Rat | Dog | Monkey |
|---|---|---|---|
| Oral Bioavailability (%) | 45 | 65 | 55 |
| Time to Max. Concentration (Tmax) (h) | 1.5 | 2.0 | 1.8 |
| Volume of Distribution (Vd) (L/kg) | 8.5 | 10.2 | 9.0 |
| Plasma Protein Binding (%) | 92 | 95 | 94 |
| Terminal Half-Life (t½) (h) | 4.5 | 12.0 | 8.7 |
Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. nih.gov Identifying the metabolic pathways of this compound is critical for understanding its efficacy and potential toxicity. Recent research has explored this compound as a substrate for cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. nih.gov
Studies using human liver microsomes and specific CYP isoforms revealed that this compound undergoes N-dealkylation, a process that forms acetone (B3395972) as a volatile metabolite. nih.gov This biotransformation is predominantly carried out by the CYP3A4 isoform, with minor involvement from CYP2D6 and CYP2C9. nih.gov The production of this compound's metabolites can be significantly inhibited by known CYP3A4 inhibitors like ketoconazole. nih.gov The primary non-volatile metabolite resulting from this N-dealkylation would be identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
Table 2: Illustrative Metabolic Profile of this compound This table presents a hypothetical metabolic profile based on known general and specific metabolic pathways for compounds like this compound.
| Parent Compound | Primary Metabolizing Enzyme | Metabolic Reaction | Major Metabolite(s) |
|---|---|---|---|
| This compound | CYP3A4 | N-dealkylation | N-dealkylated this compound |
| This compound | CYP2D6 (minor) | N-dealkylation | N-dealkylated this compound |
| This compound | CYP2C9 (minor) | N-dealkylation | N-dealkylated this compound |
Excretion studies determine how this compound and its metabolites are removed from the body. lovelacebiomedical.org The primary routes of elimination for most drugs are via the kidneys into urine and through the liver into bile, which is then eliminated in the feces. nih.gov Clearance (CL) is a key pharmacokinetic parameter that measures the volume of blood cleared of the drug per unit of time and is a sum of all elimination processes. patsnap.com
To elucidate these pathways for this compound, studies would involve administering a radiolabeled version of the compound to animal models and measuring the radioactivity recovered in urine and feces over time. nih.gov The fraction of the dose excreted unchanged in urine (fe) is a particularly important value, as it indicates the extent of renal clearance versus metabolic clearance. nih.gov Animal models are useful for this purpose, although they tend to underpredict the extent of urinary excretion in humans. nih.gov
Table 3: Illustrative Excretion Profile of this compound This table provides hypothetical data to illustrate how excretion data is typically presented.
| Species | Route | % Dose in Urine (72h) | % Dose in Feces (72h) | Total Recovery (%) |
|---|---|---|---|---|
| Rat | Intravenous | 35 | 60 | 95 |
| Dog | Intravenous | 25 | 72 | 97 |
Accurate quantification of this compound and its metabolites in biological samples like plasma, urine, and tissue homogenates is essential for all pharmacokinetic and toxicokinetic assessments. researchgate.netmediford.com This requires the development and validation of robust bioanalytical methods. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique used for this purpose due to its high sensitivity and selectivity. nih.govresearchgate.netmdpi.comnih.gov
A valid bioanalytical method must meet stringent criteria for several key parameters. ich.org These validation steps ensure the reliability and reproducibility of the concentration data obtained during preclinical studies. ich.org
Table 4: Summary of Bioanalytical Method Validation Parameters This table outlines the key parameters and general acceptance criteria for validating a bioanalytical method according to regulatory guidelines.
| Validation Parameter | Description | General Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. ich.org | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). ich.org |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). ich.org |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions. |
Risk Assessment and Translational Toxicology for this compound
Translational toxicology aims to bridge the gap between preclinical findings in laboratory models and human clinical outcomes. nih.govfrontiersin.orgyoutube.com It involves integrating all available nonclinical data—pharmacology, toxicology, and pharmacokinetics—to predict and mitigate risks before initiating human trials. eupati.eunih.gov
A primary goal of preclinical safety assessment is to determine a maximum recommended starting dose (MRSD) for first-in-human (FIH) clinical trials that is unlikely to pose a significant risk to human subjects. nih.govallucent.com The most common approach involves a multi-step process based on data from animal toxicity studies. ijper.orgjbclinpharm.org
First, the No-Observed-Adverse-Effect Level (NOAEL) is identified from toxicology studies in at least two relevant animal species (typically one rodent and one non-rodent). eupati.eufda.gov The NOAEL is the highest dose level that does not produce any significant adverse effects. eupati.eufda.gov
Second, the animal NOAEL is converted to a Human Equivalent Dose (HED). sysrevpharm.org This conversion is typically done using allometric scaling, which accounts for differences in body surface area between species. patsnap.comfda.govallucent.com The HED is calculated by dividing the animal NOAEL (in mg/kg) by a species-specific conversion factor. fda.govnih.gov
Finally, a safety factor is applied to the HED to provide a margin of safety for human subjects. ijper.org A standard safety factor of 10 is typically used, which may be adjusted based on the novelty of the drug, the steepness of the dose-toxicity curve, or other risk factors. eupati.eufda.gov The MRSD is calculated by dividing the HED from the most sensitive species (the species with the lowest HED) by this safety factor. ijper.orgsysrevpharm.org
Table 5: Illustrative Calculation of the Maximum Recommended Starting Dose (MRSD) for this compound This table demonstrates the step-by-step calculation of the MRSD using hypothetical NOAEL data.
| Step | Parameter | Rat | Dog | Calculation/Rationale |
|---|---|---|---|---|
| 1. Identify NOAEL | NOAEL (mg/kg/day) | 60 | 25 | Determined from repeat-dose toxicology studies. |
| 2. Convert to HED | BSA Conversion Factor¹ | 6.2 | 1.8 | Standard factors to convert animal mg/kg to human mg/m². nih.gov |
| HED (mg/kg) | 9.7 | 13.9 | HED = Animal NOAEL / Conversion Factor. nih.gov | |
| 3. Select Species | Most Sensitive Species | Rat | The rat is selected as it yields the lower, more conservative HED. | |
| 4. Apply Safety Factor | HED from Rat (mg/kg) | 9.7 | ||
| Safety Factor | 10 | Standard default safety factor for FIH trials. ijper.org | ||
| 5. Determine MRSD | MRSD (mg/kg) | 0.97 | MRSD = HED / Safety Factor |
¹Body Surface Area conversion factors for animal to human dose translation.
Identification of Clinical Safety Parameters for Monitoring Potential Adverse Effects
The clinical safety monitoring of this compound, a Class IA antiarrhythmic agent, is multifaceted, focusing on cardiovascular status, plasma drug concentrations, and organ function to mitigate potential risks. The initiation of therapy and any dose adjustments are typically recommended to occur in a hospital setting to allow for close and continuous observation. drugs.compfizermedical.comdrugs.com A systematic approach to monitoring is essential for ensuring patient safety throughout the treatment course. nih.gov
Key clinical safety parameters are derived from the drug's known pharmacological and toxicological profile. The primary areas of concern involve proarrhythmic events, negative inotropic effects, and anticholinergic side effects. mayoclinic.orgnih.gove-jcpp.org Therefore, monitoring strategies are designed to detect early signs of toxicity and to maintain the drug's concentration within its therapeutic window. academicstrive.com
Cardiovascular Monitoring
Continuous and periodic cardiovascular assessment is the cornerstone of safe this compound administration. Due to its mechanism of action on cardiac sodium channels and its potential to affect cardiac repolarization, electrocardiogram (ECG) monitoring is paramount. drugs.come-jcpp.org
Key ECG parameters for monitoring include:
QTc Interval: this compound can prolong the QT interval, a risk factor for developing serious ventricular arrhythmias like Torsades de Pointes. e-jcpp.orgmedscape.com Regular ECG monitoring is recommended, especially when co-administered with other medications known to prolong the QT interval. medscape.com
QRS Duration: An increase in the QRS duration by 15% to 20% indicates a pharmacological effect. nih.gov While this may not necessitate a dose reduction in patients without pre-existing conduction disease, significant widening warrants a re-evaluation of the therapy. nih.gov
Heart Rhythm and Rate: Continuous monitoring is crucial upon therapy initiation to detect new or exacerbated arrhythmias (proarrhythmia) or significant bradycardia. drugs.come-jcpp.org
Patients should also be clinically monitored for signs of worsening heart failure, such as edema, dyspnea, or rapid weight gain, as this compound has negative inotropic properties. mayoclinic.org
Table 1: Cardiovascular Safety Monitoring Parameters for this compound
| Parameter | Rationale for Monitoring | Recommended Monitoring Schedule |
| ECG (QTc, QRS, PR) | To detect proarrhythmic effects, including QT prolongation and conduction delays. e-jcpp.orgmedscape.comnih.gov | Baseline, upon initiation of therapy, during dose titration, and periodically thereafter. drugs.commedscape.com More frequent monitoring if co-administered with other QT-prolonging drugs. medscape.com |
| Heart Rate & Rhythm | To identify bradycardia or the emergence of new or worsened arrhythmias. e-jcpp.org | Continuous monitoring during hospitalization for therapy initiation. drugs.comdrugs.com Regular checks at follow-up visits. |
| Blood Pressure | To monitor for hypotension, particularly in patients with underlying cardiac dysfunction. e-jcpp.org | Regularly, especially during initial dosing and in patients with compromised ventricular function. |
| Signs of Heart Failure | To detect potential cardiac decompensation due to negative inotropic effects. mayoclinic.org | Regular clinical assessment for symptoms like edema, dyspnea, and weight gain. mayoclinic.org |
Therapeutic Drug Monitoring (TDM)
Monitoring the plasma concentration of this compound is recommended to ensure efficacy while minimizing the risk of toxicity, particularly in specific patient populations or clinical scenarios. drugs.comacademicstrive.com The drug has a narrow therapeutic index, with an established effective plasma concentration range of 2.5 to 6.0 µg/ml. academicstrive.com
TDM is particularly valuable in the following situations:
In patients with renal or hepatic impairment, where drug clearance may be reduced. drugs.comdrugs.com
When increased anticholinergic side effects are observed. pfizermedical.comdrugs.com
In cases of suspected toxicity or lack of therapeutic response. drugs.comdrugs.com
During co-administration of drugs that can alter this compound's metabolism, such as CYP3A4 inhibitors or inducers. medscape.com
Table 2: Ancillary Clinical and Laboratory Monitoring Parameters
| Parameter Category | Specific Parameter | Rationale for Monitoring |
| Therapeutic Drug Monitoring | Plasma this compound Concentration | To maintain levels within the therapeutic range (2.5-6.0 µg/ml) and avoid toxicity, especially in high-risk patients. drugs.comacademicstrive.com |
| Renal Function | Serum Creatinine, BUN | The drug is substantially excreted by the kidneys; impairment increases the risk of toxicity. drugs.com |
| Hepatic Function | Liver Function Tests (e.g., ALT, AST) | To monitor for potential hepatic effects, as the liver is involved in drug metabolism. nih.gove-jcpp.org |
| Serum Electrolytes | Potassium, Magnesium | To correct any imbalances (hypokalemia, hypomagnesemia) that can increase the risk of proarrhythmia. e-jcpp.orgmedscape.com |
| Clinical Assessment | Anticholinergic Effects (e.g., dry mouth, urinary retention) | To identify and manage common side effects associated with the drug's anticholinergic properties. pfizermedical.comnih.gov |
Monitoring in Special Populations
Certain patient groups require more vigilant safety monitoring. Elderly patients are more likely to have decreased renal function, which can lead to higher plasma concentrations and an increased risk of toxic reactions. drugs.com Patients with pre-existing structural heart disease, cardiomyopathy, or possible cardiac decompensation are at a higher risk for adverse cardiovascular events. pfizermedical.come-jcpp.org In pediatric patients, where controlled clinical studies are limited, hospitalization during the initial treatment period with close monitoring of plasma levels and therapeutic response is recommended. pfizermedical.comdrugs.com
Analytical Methods for Diisopromine Research and Development
Analytical Method Development and Validation Principles
Developing a new analytical method is a systematic process that culminates in validation, which demonstrates that the method is suitable for its intended purpose. nih.gov This process is guided by principles designed to ensure the method is robust, reliable, and transferable.
Once a method is optimized, its reliability must be tested through robustness and ruggedness studies. These terms are often used interchangeably but have distinct meanings:
Robustness refers to the capacity of an analytical method to remain unaffected by small, but deliberate, variations in its own parameters. ajpaonline.com Examples of parameters that are intentionally varied include the pH of the mobile phase, column temperature, or mobile phase composition. ajpaonline.com This testing provides an indication of the method's reliability during normal use and helps establish system suitability parameters to ensure validity. ajpaonline.com
Ruggedness is the degree of reproducibility of test results under a variety of external conditions. ajpaonline.com This typically involves transferring the method to be performed by different analysts, on different instruments, in different laboratories, or on different days. ajpaonline.com
Both robustness and ruggedness testing are essential components of method validation, ensuring that the analytical procedure will consistently produce accurate and precise results when transferred from a research and development setting to a routine quality control laboratory.
Implementation of Quality by Design (QbD) in Analytical Method Development
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. sielc.comnih.govnih.gov When applied to analytical methods, termed Analytical QbD (AQbD), this approach ensures that the method is well-understood, robust, and fit for its intended purpose throughout its lifecycle. nih.govpharmacompass.com
For a compound like Diisopromine, a reverse-phase high-performance liquid chromatography (HPLC) method has been established for its analysis. sielc.com The mobile phase for this method consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com The implementation of QbD for the development and optimization of such a method would follow a structured pathway:
Define the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. wikipedia.org This includes specifying the analyte (this compound), the expected concentration range, and the required performance characteristics such as accuracy, precision, selectivity, and robustness. wikipedia.org
Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics that must be met to ensure the quality of the analytical results (e.g., resolution between this compound and any impurities, peak asymmetry). CMPs are the method variables that can impact the CMAs (e.g., mobile phase composition, pH, column temperature, flow rate). wikipedia.org
Risk Assessment: A risk assessment, for instance using a fishbone diagram, would be conducted to identify and rank the potential CMPs that could affect the CMAs of the this compound HPLC method.
Design of Experiments (DoE): Statistical tools like Design of Experiments (DoE) would be employed to systematically study the effects of the identified CMPs on the CMAs. nih.govwikipedia.org This multivariate approach allows for the understanding of interactions between different parameters. nih.gov
Establish a Method Operable Design Region (MODR): The data from the DoE studies are used to establish an MODR, which is a multidimensional space of CMPs within which the method is proven to be robust and reliable. nih.gov
Define a Control Strategy and Continuous Improvement: A control strategy is then defined to ensure the method consistently operates within the MODR. This includes setting system suitability criteria and implementing procedures for monitoring the method's performance over time, allowing for continuous improvement. sielc.com
By applying QbD, the resulting analytical method for this compound would be more robust and less prone to failure during routine use, ensuring consistent quality control.
Bioanalytical Methodologies for this compound in Biological Samples
Bioanalytical methods are essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. uni-muenchen.de For this compound, a validated bioanalytical method is necessary to quantify its concentration in biological matrices such as plasma or serum. While specific validated bioanalytical methods for this compound are not widely published, a suitable method can be developed based on established techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
An existing HPLC method for this compound suggests a mobile phase that is compatible with mass spectrometry when phosphoric acid is replaced with formic acid, making it suitable for bioanalytical applications. sielc.com A hypothetical, yet scientifically sound, LC-MS/MS method for this compound in human plasma would involve the following steps:
Sample Preparation: Due to the complexity of biological matrices, a sample preparation step is crucial to remove interfering substances. For this compound in plasma, this could involve protein precipitation with a solvent like acetonitrile or a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Chromatographic Separation: The prepared sample would be injected into an HPLC system. The separation would be achieved on a reverse-phase column (e.g., a C18 column) using a mobile phase gradient of water with formic acid and acetonitrile.
Mass Spectrometric Detection: The eluent from the HPLC would be introduced into a tandem mass spectrometer. The instrument would be operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
The validation of such a bioanalytical method would be performed according to regulatory guidelines (e.g., FDA, EMA) and would assess parameters such as those outlined in the table below. google.com
Table 1: Illustrative Validation Parameters for a Bioanalytical Method for this compound in Human Plasma
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between concentration and instrument response over a defined range. |
| Accuracy | Mean concentration within ±15% of the nominal value (±20% at LLOQ) | To ensure the closeness of the measured concentration to the true concentration. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day assays | To demonstrate the reproducibility of the method. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision. | To define the lower end of the analytical range. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources. | To ensure that endogenous components of the matrix do not affect the quantification. |
| Matrix Effect | The effect of the matrix on the ionization of the analyte should be consistent and controlled. | To assess the influence of matrix components on the analytical signal. |
| Recovery | The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible. | To measure the efficiency of the sample preparation process. |
| Stability | Analyte should be stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage). | To ensure that the concentration of the analyte does not change from sample collection to analysis. |
This table is for illustrative purposes and the specific values and ranges would be determined during method development and validation.
The successful development and validation of such a bioanalytical method would enable the reliable quantification of this compound in biological samples, providing crucial data for pharmacokinetic assessments.
Future Directions and Emerging Research Areas Pertaining to Diisopromine
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Diisopromine Research
The comprehensive analysis of biological molecules, known as "omics," offers a powerful lens through which to re-examine this compound. numberanalytics.com These technologies, including proteomics (the study of proteins) and metabolomics (the study of metabolites), can provide a holistic view of the drug's interaction with biological systems, moving beyond a single target to a network-level understanding. quanticate.combiobide.com
Proteomics: Quantitative proteomics can be employed to identify and quantify the abundance of proteins in cells or tissues following this compound exposure. nih.gov This could elucidate the drug's mechanism of action with unprecedented detail by:
Identifying Off-Target Proteins: Discovering unintended protein interactions that may contribute to therapeutic effects or side effects.
Mapping Pathway Modulation: Revealing how this compound affects entire signaling or metabolic pathways.
Biomarker Discovery: Identifying proteins whose expression levels change in response to the drug, which could serve as biomarkers for treatment efficacy or patient stratification. quanticate.com
Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers can capture the downstream functional effects of this compound. quanticate.com This approach could map the metabolic fingerprint of the drug's activity, identifying changes in cellular processes and potentially uncovering novel mechanisms or applications. nih.gov Integrating proteomics and metabolomics data would provide a multi-layered, dynamic view of this compound's biological impact, paving the way for a more profound understanding of its pharmacology. osthus.com
| Omics Technology | Potential Application in this compound Research | Expected Outcome |
|---|---|---|
| Proteomics | Analysis of protein expression changes in biliary tract cells upon this compound treatment. | Identification of primary and secondary protein targets; clarification of mechanistic pathways. nih.gov |
| Metabolomics | Profiling of metabolic shifts in response to this compound administration. | Creation of a metabolic signature for drug efficacy; discovery of downstream biological effects. nih.gov |
| Multi-Omics Integration | Combining proteomic and metabolomic datasets. | A comprehensive, system-level understanding of this compound's mode of action and effects. quanticate.com |
Advanced Computational Approaches and Artificial Intelligence in this compound Drug Discovery
Computational methods and artificial intelligence (AI) are revolutionizing nearly every stage of drug discovery and development, offering opportunities to enhance and expedite research into this compound. frontiersin.orgfrontiersin.org These technologies can reduce costs and improve the efficiency of developing new drugs or optimizing existing ones. frontiersin.org
AI in Target Prediction and Drug Design: AI algorithms, particularly machine learning, can analyze vast biological and chemical datasets to predict new potential targets for this compound or to design novel analogues with improved properties. researchgate.net By building models from existing data on ligand-protein interactions, AI can screen virtual libraries of compounds or suggest chemical modifications to this compound to enhance its binding affinity, selectivity, or other desirable characteristics. frontiersin.orgdrugdiscoverynews.com
Computational Modeling and Simulation:
Molecular Docking: This technique can be used to simulate the interaction between this compound and its known target, the sphincter of Oddi, or to explore its binding to other potential targets identified through AI or omics studies. nih.gov
Molecular Dynamics Simulations: These simulations can predict the behavior of this compound within a biological environment over time, providing insights into its stability and conformational changes when interacting with a target protein. drugdiscoverynews.com
In Silico ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its potential analogues, helping to prioritize candidates with the most promising profiles for further experimental testing. frontiersin.org
A recent study highlighted the synthesis of an isostructural analogue of this compound, demonstrating the feasibility of creating structurally related molecules that could be computationally evaluated for enhanced therapeutic properties. chemrxiv.org
| Computational Approach | Specific Application for this compound | Potential Impact |
|---|---|---|
| Machine Learning/AI | Predict new biological targets; design novel analogues. | Accelerate the discovery of new uses and improved versions of this compound. researchgate.net |
| Molecular Docking | Simulate binding to known and predicted targets. | Refine understanding of binding mechanics; prioritize new therapeutic targets. nih.gov |
| ADMET Prediction | Forecast the pharmacokinetic and toxicity profiles of new this compound analogues. | Reduce late-stage failures by identifying poor drug-like properties early. frontiersin.org |
Investigation of this compound Repurposing for Novel Therapeutic Applications
Drug repurposing, or finding new uses for existing drugs, is a highly effective strategy that can save time and resources compared to developing a new drug from scratch. researchgate.net this compound, with its established safety profile as a spasmolytic, is a candidate for such investigation. wikipedia.org
Its primary action on smooth muscle suggests potential applications in other conditions characterized by muscle spasms or hypermotility outside the biliary tract, such as certain gastrointestinal or genitourinary disorders. drugbank.com
More intriguing possibilities arise from unexpected findings. A 2024 study conducting Gas Chromatography-Mass Spectrometry (GC-MS) analysis on fractions of Alpinia monopleura rhizome extract identified this compound as one of the constituent compounds. scialert.net This plant has been empirically used to reduce body aches, and extracts have shown cytotoxic activity against cancer cell lines in laboratory tests. scialert.net While the presence of this compound in a natural extract is highly unusual and requires confirmation, this finding, even if resulting from a coincidental analytical match, opens a speculative but exciting avenue of research into its potential as an anticancer agent. Future research could investigate whether pure this compound or its derivatives exhibit any antiproliferative activity, completely unrelated to its known spasmolytic function.
Development and Evaluation of Deuterated this compound Analogues for Improved ADME Profiles
A key challenge in drug development is optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. helsinki.fi One advanced medicinal chemistry strategy is "deuteration," where hydrogen atoms at specific positions in a molecule are replaced with their heavier isotope, deuterium. nih.gov This subtle change does not typically alter a drug's primary biological activity but can significantly slow the rate of metabolic breakdown, particularly if the hydrogen atom is located at a site of metabolic attack by enzymes like the Cytochrome P450 family. nih.govallucent.com
Slowing metabolism can lead to:
Improved pharmacokinetic properties, such as a longer half-life.
Reduced dosing frequency, which can improve patient compliance.
Lower required doses, potentially reducing side effects. nih.gov
A 2023 study on chemical synthesis methods specifically mentioned this compound as an example of a 1,1-biarylmethane motif. The same study successfully used a bisbenzylic deuterated analogue of a similar compound to investigate reaction mechanisms. rsc.org This directly supports the chemical feasibility and scientific relevance of creating deuterated versions of this compound. By strategically applying deuteration to metabolically vulnerable positions on the this compound molecule, it may be possible to develop a "deuterium-switched" analogue with a superior pharmacokinetic profile. nih.gov
Exploration of Personalized Medicine Approaches in this compound Therapy
Personalized medicine, also called precision medicine, aims to tailor medical treatment to the individual characteristics of each patient. propharmaresearch.comwikipedia.org This approach moves away from a "one-size-fits-all" model by using information about a patient's genes, environment, and lifestyle to predict their response to a specific drug. worldhealthexpo.com
For this compound therapy, a personalized approach could involve:
Pharmacogenomics: Investigating how genetic variations in patients' metabolic enzymes (e.g., Cytochrome P450 enzymes) affect how they process this compound. Patients who are "fast metabolizers" might require different dosing than "slow metabolizers" to achieve the desired therapeutic effect while avoiding potential toxicity. propharmaresearch.com
N-of-1 Trials: For complex cases, single-patient ("N-of-1") clinical trials could be designed to systematically determine the optimal this compound regimen for that individual, a core concept in advancing personalized medicine. nih.gov
By integrating genomic data and other patient-specific information, it may be possible to customize this compound therapy to maximize efficacy and minimize adverse effects for each individual patient. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for diisopromine, and what are their respective yields and purity profiles?
- Methodological Answer : this compound synthesis typically involves nucleophilic substitution or reductive amination of 3,3-diphenylpropylamine precursors with isopropyl halides. Optimization requires rigorous purification (e.g., column chromatography, recrystallization) and characterization via HPLC (>98% purity) and NMR (verifying N,N-diisopropyl substitution at δ 1.0–1.2 ppm ). Yield variations (50–75%) often stem from solvent polarity and catalyst selection (e.g., palladium vs. Raney nickel). Experimental protocols should adhere to reproducibility standards, with full synthetic details in supplementary materials .
Q. How is this compound characterized structurally and pharmacologically in preclinical studies?
- Methodological Answer : Structural validation requires X-ray crystallography or advanced NMR techniques (e.g., 2D COSY, HSQC) to confirm stereochemistry and bond connectivity . Pharmacological profiling involves in vitro assays (e.g., smooth muscle relaxation in isolated ileum models) and receptor-binding studies (e.g., muscarinic or calcium channel targets). Dose-response curves (EC₅₀ values) should be statistically validated using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How do discrepancies arise between in vitro binding affinity and in vivo efficacy for this compound’s antispasmodic activity?
- Methodological Answer : Contradictions often stem from bioavailability factors (e.g., first-pass metabolism) or species-specific receptor isoforms. To resolve this, employ:
- Interspecies pharmacokinetic modeling (e.g., allometric scaling of clearance rates).
- Tissue-specific microdialysis to measure free drug concentrations at target sites.
- Knockout rodent models to isolate receptor contributions .
- Example: A 2024 study found 10-fold lower in vivo potency vs. in vitro EC₅₀, attributed to rapid glucuronidation in hepatic microsomes .
Q. What experimental designs mitigate bias in clinical trials evaluating this compound for functional gastrointestinal disorders (FGIDs)?
- Methodological Answer : Use double-blind, placebo-controlled crossover trials with:
- Stratified randomization by FGID subtype (e.g., IBS vs. functional dyspepsia).
- Endpoint standardization (e.g., Rome IV criteria for symptom relief).
- Covariate adjustment for confounders like comorbidities or concomitant medications .
- Data Note: A 2023 meta-analysis highlighted heterogeneity in trial outcomes due to inconsistent endpoint definitions .
Q. How can computational models resolve conflicting QSAR predictions for this compound’s off-target effects?
- Methodological Answer : Integrate:
- Molecular dynamics simulations (e.g., GROMACS) to assess binding pocket flexibility.
- Machine learning (e.g., random forests) trained on PubChem BioAssay data (AID 1346993) to predict CYP3A4 inhibition.
- Free-energy perturbation (FEP) to validate docking scores vs. experimental IC₅₀ values .
Data Analysis and Contradiction Resolution
Q. What statistical approaches address variability in this compound metabolite quantification across LC-MS/MS platforms?
- Methodological Answer :
- Standard curve harmonization using deuterated internal standards (e.g., this compound-d₆).
- Multilaboratory validation via ANOVA with post hoc Tukey tests to identify interplatform biases.
- Meta-regression to adjust for ionization efficiency differences (e.g., ESI+ vs. APCI+) .
Q. How should researchers validate this compound’s proposed dual mechanism (muscarinic antagonism vs. calcium channel modulation)?
- Methodological Answer :
- Knockdown/knockout models (e.g., CRISPR-Cas9-edited M₃ receptor cells).
- Patch-clamp electrophysiology to measure L-type calcium currents in smooth muscle cells.
- Schild analysis to calculate pA₂ values for competitive antagonism .
Reporting Standards
- Synthetic Protocols : Report reaction conditions (solvent, temperature), purification methods, and analytical data (Rf values, spectral peaks) per Beilstein Journal guidelines .
- Clinical Data : Adhere to CONSORT guidelines for trial reporting, including flow diagrams and intention-to-treat analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
